molecular formula C16H17N3O4 B14587250 Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N'-(2-nitrophenyl)- CAS No. 61293-85-4

Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N'-(2-nitrophenyl)-

Cat. No.: B14587250
CAS No.: 61293-85-4
M. Wt: 315.32 g/mol
InChI Key: UFRIDNWASBOBPV-UHFFFAOYSA-N
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Description

Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- typically involves the reaction of appropriate amines with isocyanates. One common method is the reaction of N-(2-hydroxyethyl)-N-(4-methylphenyl)amine with N’-(2-nitrophenyl)isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise temperature and pressure regulation, leading to higher yields and purity of the final product. The scalability of the process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Formation of nitro or sulfonyl derivatives.

Scientific Research Applications

Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyethyl and nitrophenyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(2-hydroxyethyl)-N-(phenyl)-N’-(2-nitrophenyl)-
  • Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(phenyl)-
  • Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(4-nitrophenyl)-

Uniqueness

The presence of both hydroxyethyl and nitrophenyl groups in Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- makes it unique compared to other urea derivatives

Properties

CAS No.

61293-85-4

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

1-(2-hydroxyethyl)-1-(4-methylphenyl)-3-(2-nitrophenyl)urea

InChI

InChI=1S/C16H17N3O4/c1-12-6-8-13(9-7-12)18(10-11-20)16(21)17-14-4-2-3-5-15(14)19(22)23/h2-9,20H,10-11H2,1H3,(H,17,21)

InChI Key

UFRIDNWASBOBPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CCO)C(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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